2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-(anilinomethyl)benzoate
Overview
Description
2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-(anilinomethyl)benzoate is a useful research compound. Its molecular formula is C29H25NO3 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.18344366 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Applications
- Methyl-2-formyl benzoate is recognized for its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a bioactive precursor in organic synthesis, it serves as a significant structure and precursor for the search of new bioactive molecules, highlighting its importance in the pharmaceutical industry (Saba Farooq and Zainab Ngaini, 2019).
Environmental Occurrence and Toxicity
- Synthetic Phenolic Antioxidants (SPAs) , which include structures similar to the compound , are used to extend product shelf life. Studies on SPAs like BHT and DBP have revealed their presence in various environmental matrices and even in humans, indicating potential health risks due to their hepatic toxicity, endocrine disrupting effects, and possible carcinogenicity. This research underscores the importance of studying the environmental impact and safety of chemical compounds (Runzeng Liu & S. Mabury, 2020).
Advanced Oxidation Processes
- A study on acetaminophen degradation by advanced oxidation processes (AOPs) discussed various by-products and their biotoxicity, highlighting the complexity of chemical degradation in the environment and the potential ecological risks associated with the release of toxic by-products. This research may provide insights into the environmental behaviors and degradation pathways of similar compounds (Mohammad Qutob et al., 2022).
Antimicrobial Properties
- p-Cymene , a structure related to the compound in interest, is found in over 100 plant species and shows a range of biological activity, including antimicrobial effects. This review highlights the potential of p-Cymene as a candidate for biomedical applications and emphasizes the need for further studies on its efficacy and safety (A. Marchese et al., 2017).
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 4-(anilinomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO3/c1-21-12-16-23(17-13-21)27(31)28(24-8-4-2-5-9-24)33-29(32)25-18-14-22(15-19-25)20-30-26-10-6-3-7-11-26/h2-19,28,30H,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWSSBAJDUSGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)CNC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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